molecular formula C9H6BrN5 B6893807 1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile

1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile

Cat. No.: B6893807
M. Wt: 264.08 g/mol
InChI Key: JZUBKZPESBPPSY-UHFFFAOYSA-N
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Description

1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is a chemical compound that features a bromopyridine moiety linked to a triazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile typically involves the reaction of 6-bromopyridine-2-carbaldehyde with 1,2,4-triazole-3-carbonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromopyridine: Another bromopyridine derivative used in the synthesis of pharmaceutical agents.

    6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of various pyridine derivatives.

    (6-Bromo-pyridin-2-yl)methanol: Used in the synthesis of more complex organic molecules

Uniqueness

1-[(6-Bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is unique due to its combination of a bromopyridine moiety with a triazole ring and a carbonitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5/c10-8-3-1-2-7(13-8)5-15-6-12-9(4-11)14-15/h1-3,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUBKZPESBPPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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